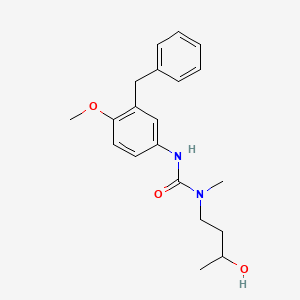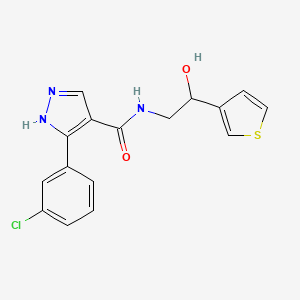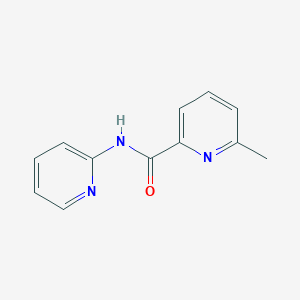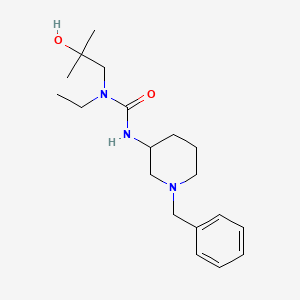![molecular formula C17H21N3OS B6640928 1-(1-Benzothiophen-2-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol](/img/structure/B6640928.png)
1-(1-Benzothiophen-2-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Benzothiophen-2-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol, also known as BTE, is a chemical compound that has been widely studied for its potential use in scientific research. BTE is a selective antagonist of the dopamine D3 receptor, which has been implicated in a number of neurological and psychiatric disorders, including addiction, depression, and schizophrenia. In
Mécanisme D'action
1-(1-Benzothiophen-2-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol is a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. The mesolimbic pathway is involved in reward processing and motivation, while the mesocortical pathway is involved in cognitive and emotional processing. By blocking the D3 receptor, 1-(1-Benzothiophen-2-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol can modulate dopamine signaling in these pathways, which may explain its potential therapeutic effects in addiction and depression.
Biochemical and Physiological Effects:
1-(1-Benzothiophen-2-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol has been shown to have a number of biochemical and physiological effects in animal models. In addition to reducing cocaine self-administration, 1-(1-Benzothiophen-2-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol has been shown to increase dopamine release in the prefrontal cortex, as mentioned above. It has also been shown to decrease glutamate release in the nucleus accumbens, a brain region involved in reward processing. 1-(1-Benzothiophen-2-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol has been shown to have no effect on locomotor activity or anxiety-like behavior in rats, suggesting that it may be relatively safe and well-tolerated.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(1-Benzothiophen-2-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol in lab experiments is its selectivity for the D3 receptor. This allows researchers to specifically target this receptor without affecting other dopamine receptors, which can be important for understanding the specific role of the D3 receptor in various neurological and psychiatric disorders. One limitation of using 1-(1-Benzothiophen-2-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol is its relatively low potency, which may limit its usefulness in certain experiments.
Orientations Futures
There are a number of future directions for research on 1-(1-Benzothiophen-2-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol. One area of interest is its potential use in treating schizophrenia, as the D3 receptor has been implicated in this disorder. 1-(1-Benzothiophen-2-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol may also be useful in studying the role of the D3 receptor in other neurological and psychiatric disorders, such as Parkinson's disease and attention deficit hyperactivity disorder. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(1-Benzothiophen-2-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol, as well as its potential side effects and safety profile.
Méthodes De Synthèse
1-(1-Benzothiophen-2-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol can be synthesized through a multi-step process involving the reaction of 2-chloro-1-(1-benzothiophen-2-yl)ethanone with 1,3,5-trimethylpyrazole-4-carbaldehyde, followed by reduction with sodium borohydride and subsequent reaction with N-methyl-N-(tert-butoxycarbonyl)glycine. The resulting product is then deprotected with trifluoroacetic acid to yield 1-(1-Benzothiophen-2-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol.
Applications De Recherche Scientifique
1-(1-Benzothiophen-2-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a treatment for addiction, particularly cocaine addiction. Studies have shown that 1-(1-Benzothiophen-2-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol can reduce cocaine self-administration in rats, suggesting that it may be useful in treating cocaine addiction in humans. 1-(1-Benzothiophen-2-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol has also been studied for its potential use in treating depression, as it has been shown to increase dopamine release in the prefrontal cortex, a brain region implicated in depression.
Propriétés
IUPAC Name |
1-(1-benzothiophen-2-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-11-14(12(2)20(3)19-11)9-18-10-15(21)17-8-13-6-4-5-7-16(13)22-17/h4-8,15,18,21H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFIOSUSOFWLAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNCC(C2=CC3=CC=CC=C3S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzothiophen-2-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1-Ethylpyrazol-4-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B6640876.png)
![N-(2-cyclopropyl-2-hydroxyethyl)-N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B6640886.png)

![1-[[1-(Dimethylamino)-3-methylcyclohexyl]methyl]-3-(5-hydroxypentan-2-yl)urea](/img/structure/B6640895.png)
![2,3,5,6-tetrafluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide](/img/structure/B6640899.png)
![1-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6640902.png)

![tert-butyl 3-(benzylamino)-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate;hydroiodide](/img/structure/B6640912.png)

![1-[(1-Hydroxycyclohexyl)methyl]-3-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]urea](/img/structure/B6640924.png)
![1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol](/img/structure/B6640933.png)
![[5-(4-Chlorophenyl)pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B6640945.png)